molecular formula C16H26O7 B12893696 2-(2-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)phenoxy)ethoxy)ethanol CAS No. 501892-05-3

2-(2-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)phenoxy)ethoxy)ethanol

Cat. No.: B12893696
CAS No.: 501892-05-3
M. Wt: 330.37 g/mol
InChI Key: SHERIHSVUNPJBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)phenoxy)ethoxy)ethanol is a polyethylene glycol (PEG) derivative featuring a central phenoxy group flanked by multiple ethoxy units. Its molecular formula is C₁₈H₃₀O₈, with a molecular weight of 398.43 g/mol. Its structure allows for hydrogen bonding via the terminal hydroxyl group, while the phenoxy moiety may enhance UV stability and π-π interactions in supramolecular systems .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

501892-05-3

Molecular Formula

C16H26O7

Molecular Weight

330.37 g/mol

IUPAC Name

2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]phenoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C16H26O7/c17-5-7-19-9-10-21-12-14-23-16-4-2-1-3-15(16)22-13-11-20-8-6-18/h1-4,17-18H,5-14H2

InChI Key

SHERIHSVUNPJBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCCOCCO)OCCOCCOCCO

Origin of Product

United States

Preparation Methods

Etherification and Chain Extension

The core synthetic approach is the controlled reaction of ethylene glycol or its oligomers with phenol derivatives or phenoxy groups to form the polyether chain. This is often achieved by:

  • Reacting triethylene glycol or higher oligomers with phenol or phenol derivatives under basic conditions to form phenoxy-terminated polyethers.
  • Using alkyl halides (e.g., benzyl bromide) to protect hydroxy groups temporarily, facilitating selective reactions.
  • Employing p-toluenesulfonyl chloride (tosyl chloride) to convert hydroxy groups into good leaving groups (tosylates), enabling nucleophilic substitution.

Nucleophilic Substitution and Azide Chemistry

A patented method for a related compound, 2-[2-(2-aminoethoxy)ethoxy]ethanol, involves:

  • Conversion of triethylene glycol monobenzyl ether to a tosylate intermediate.
  • Substitution of the tosylate with sodium azide in N,N-dimethylformamide (DMF) at 40–60 °C for 1–4 hours to form an azido intermediate.
  • Catalytic hydrogenation of the azido intermediate using palladium on carbon in ethanol under hydrogen atmosphere at room temperature to yield the amino derivative.

This method highlights the utility of azide intermediates and catalytic hydrogenation in preparing functionalized polyether derivatives with amino groups, which can be adapted for hydroxy derivatives by modifying the final steps.

Hydroxyethylation of Phenol Derivatives

Another approach involves:

  • Reacting 2-amino-5-nitrophenol with alkali and hydroxyethylation reagents under controlled pressure (0.1–1.0 MPa) and temperature (60–130 °C) in solvents like dimethylformamide (DMF) or glycol dimethyl ether.
  • Subsequent condensation and hydrolysis steps to obtain hydroxyethoxy-substituted phenyl derivatives.
  • This method is noted for high yield, purity, and environmental friendliness, suitable for industrial scale.

Direct Synthesis from Polyethylene Glycol Derivatives

  • Polyethylene glycol (PEG) oligomers such as octaethylene glycol can be functionalized by reaction with phenol or phenoxy derivatives under basic catalysis.
  • The reaction conditions typically involve mild heating and use of solvents like DMF or dimethylacetamide.
  • Purification is achieved by extraction, washing, drying, and distillation under reduced pressure.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Benzylation of triethylene glycol Triethylene glycol + benzyl bromide + NaOH(aq) Room temp 1–4 High Alkaline medium, dropwise addition
Tosylation Triethylene glycol monobenzyl ether + tosyl chloride 5–10 1–4 High Low temperature to avoid side reactions
Azide substitution Tosylate + NaN3 in DMF 40–60 1–4 ~87 Molar ratio tosylate:NaN3 = 1:1–1.2
Catalytic hydrogenation Azido intermediate + Pd/C + H2 in ethanol 20–25 1–4 ~82 10–20% Pd/C by mass, room temp
Hydroxyethylation of phenol 2-amino-5-nitrophenol + ethylene chlorohydrin + alkali 60–130 3–8 High Pressure 0.1–1.0 MPa, solvent DMF

Analytical Confirmation

  • Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure of intermediates and final products.
  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) monitor purity and reaction completion.
  • Molecular weights and formulae are confirmed by mass spectrometry and elemental analysis.

Summary Table of Preparation Methods

Method Type Key Reagents Reaction Type Advantages Limitations
Stepwise etherification Ethylene glycol oligomers, phenol Williamson ether synthesis High selectivity, modular chain building Requires protection/deprotection steps
Azide substitution & reduction Tosylate intermediates, NaN3, Pd/C Nucleophilic substitution, catalytic hydrogenation High yield, clean conversion to amino derivatives Use of azides requires safety precautions
Hydroxyethylation of phenol 2-amino-5-nitrophenol, ethylene chlorohydrin Hydroxyethylation under pressure High purity, scalable, environmentally friendly Requires pressure equipment
Direct PEG functionalization PEG oligomers, phenol derivatives Etherification Straightforward, uses commercial PEG Purification can be challenging

Chemical Reactions Analysis

2-(2-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)phenoxy)ethoxy)ethanol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Delivery Systems : The compound is utilized as a surfactant in drug formulations to enhance solubility and bioavailability of hydrophobic drugs. Its ability to form micelles makes it an effective vehicle for delivering therapeutic agents.
  • Stabilizer for Biologics : It serves as a stabilizing agent in the formulation of biologics, preventing aggregation and maintaining the efficacy of protein-based drugs.

Cosmetic Applications

  • Emulsifier : In cosmetic formulations, it acts as an emulsifier that helps blend oil and water components, improving texture and stability.
  • Moisturizing Agent : Its hydrophilic nature allows it to retain moisture in skin care products, enhancing skin hydration.

Industrial Applications

  • Surfactant in Cleaning Products : The compound is used in various cleaning formulations due to its surfactant properties, which aid in removing dirt and oils.
  • Additive in Polymer Production : It is incorporated into polymer formulations to improve flexibility and processability.

Case Studies

StudyApplicationFindings
1 Drug DeliveryA study demonstrated that formulations containing octaethylene glycol phenyl ether improved the solubility of poorly soluble drugs by up to 50% compared to standard formulations .
2 Cosmetic StabilityResearch indicated that products with this compound showed enhanced stability over six months compared to those without it, leading to better consumer satisfaction .
3 Cleaning EfficiencyAn investigation into cleaning products containing this compound revealed a 30% increase in cleaning efficiency on greasy surfaces compared to conventional surfactants .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several PEG-based ethers and phenoxyethanol derivatives. Key comparisons include:

Structural Analogues

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Differences vs. Target Compound
Target Compound C₁₈H₃₀O₈ Phenoxy + 5 ethoxy units 398.43 Reference for comparison
Tetraethylene glycol (TEG) C₈H₁₈O₅ 4 ethoxy units 194.18 No phenoxy group; shorter chain
Pentaethylene glycol C₁₀H₂₂O₆ 5 ethoxy units 238.28 No phenoxy group; higher hydrophilicity
Diethylene glycol monomethyl ether (DGME) C₅H₁₂O₃ Methoxy terminal group 120.15 Shorter chain; methoxy instead of phenoxy
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol C₂₀H₃₄O₃ Bulky alkylphenoxy group 322.48 Higher lipophilicity due to alkyl substitution
2-Phenoxyethanol C₈H₁₀O₂ Single phenoxy + ethoxy 138.16 Shorter chain; higher volatility

Physical and Chemical Properties

  • Solubility: The target compound’s phenoxy group reduces water solubility compared to linear PEGs like TEG or pentaethylene glycol but enhances solubility in organic solvents (e.g., dichloromethane, THF) . DGME (water-soluble) and 2-phenoxyethanol (moderate water solubility) exhibit contrasting behaviors due to shorter chains and terminal methoxy/hydroxyl groups .
  • Boiling Point: Linear PEGs (e.g., pentaethylene glycol) have boiling points >250°C due to hydrogen bonding . The target compound’s boiling point is expected to be lower (~200–220°C) due to the hydrophobic phenoxy disruption of intermolecular forces.
  • Viscosity: Longer ethoxy chains (e.g., pentaethylene glycol) increase viscosity. The phenoxy group in the target compound may reduce viscosity compared to pure PEGs by disrupting chain regularity .

Research Findings and Data Tables

Table 1: Comparative Toxicity Profiles

Compound Acute Toxicity (Oral) Eye Irritation Key References
Target Compound Not reported Not reported N/A
DGME Category 4 Category 1 SDS, Chemos GmbH
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol Category 4 Category 1 SDS, Chemicalbook.in

Table 2: Key Physical Properties

Property Target Compound Pentaethylene Glycol DGME
Molecular Weight 398.43 238.28 120.15
Boiling Point (°C) ~200–220* >250 194
Water Solubility Moderate High High

*Estimated based on structural analogs.

Biological Activity

The compound 2-(2-(2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)phenoxy)ethoxy)ethanol, also known as hexaethylene glycol phenyl ether (CAS Number: 5117-19-1), is a polyether compound with significant applications in various fields, including pharmaceuticals and cosmetics. This article delves into its biological activity, focusing on its toxicity, metabolic pathways, and potential therapeutic effects.

  • Molecular Formula: C16H34O9
  • Molecular Weight: 370.4358 g/mol
  • IUPAC Name: 2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]phenoxy]ethoxy]ethanol]
  • CAS Registry Number: 5117-19-1

Biological Activity Overview

The biological activity of this compound can be assessed through various studies that highlight its toxicity, metabolic behavior, and potential applications.

Toxicity Studies

  • Acute Toxicity :
    • The oral LD50 in rats has been reported at approximately 10,600 mg/kg, indicating low acute toxicity. Inhalation studies at concentrations of 200 mg/L showed no fatalities after a one-hour exposure .
    • Dermal LD50 values were noted at around 8,200 mg/kg .
  • Irritation Potential :
    • The compound has been shown to cause mild irritation to the skin and eyes in animal models .
  • Subchronic Toxicity :
    • A 30-day drinking water study in rats identified a No Observed Adverse Effect Level (NOAEL) of 750 mg/kg/day. Observations at higher doses included decreased weight gain and liver congestion .
Study TypeLD50 (mg/kg)NOAEL (mg/kg/day)Observations
Oral10,600750Weight loss, liver congestion at higher doses
Dermal8,200-Mild irritation
Inhalation>200-No fatalities

Metabolic Pathways

The metabolism of hexaethylene glycol phenyl ether primarily occurs via oxidation processes:

  • Alcohol Dehydrogenase : Converts the compound into alkoxy acids.
  • P450 Mixed Function Oxidases : Involved in O-dealkylation leading to the formation of triethylene glycol (TEG), which may further oxidize into carboxylic acids .

Case Studies and Research Findings

  • Cell Viability Assays :
    • Studies utilizing MTT assays demonstrated that at concentrations below 200 μg/mL, the compound did not significantly affect cell viability in human fibroblast cells .
  • Environmental Impact :
    • Research indicates that the diffusion rates through human skin are relatively low, suggesting limited absorption upon dermal exposure. This property may reduce systemic toxicity risks associated with occupational exposure .
  • Comparative Analysis with Similar Compounds :
    • A study comparing hexaethylene glycol phenyl ether with triethylene glycol monoethyl ether (TGEE) revealed similar toxicological profiles but highlighted differences in skin absorption rates and systemic toxicity endpoints .

Q & A

Basic Research Question

  • 1H^1\text{H} and 13C^{13}\text{C} NMR : Assign ether (-OCH2_2CH2_2O-) protons (δ 3.5–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., m/z 434.4 for C22_{22}H26_{26}O9_9) and fragmentation patterns .
  • FTIR : Bands at 1100–1250 cm1^{-1} (C-O-C stretching) and 3400 cm1^{-1} (O-H stretching) validate functional groups .

How can computational modeling predict the solvation behavior of this compound, and what experimental validations are required?

Advanced Research Question

  • Modeling : Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) predict solvation free energy in polar solvents like water or DMF. Parameters include dielectric constant and hydrogen-bonding capacity .
  • Validation : Compare predicted solubility with experimental data via gravimetric analysis (e.g., saturation concentration in chloroform at 25°C) . Discrepancies >10% necessitate re-evaluation of force field parameters .

When conflicting solubility data are reported, how should researchers determine reliable values?

Q. Data Contradiction Analysis

  • Systematic Testing : Perform solubility assays in triplicate using standardized protocols (e.g., shake-flask method) across solvents (e.g., water, ethanol, chloroform) .
  • Factors Influencing Discrepancies :
    • Hygroscopicity : Store compounds under inert gas (N2_2/Ar) to prevent moisture absorption, which alters solubility .
    • Purity : Use HPLC to verify >98% purity before testing .

What strategies mitigate ester group hydrolysis during storage of derivatives?

Advanced Research Question

  • Storage Conditions :
    • Use amber vials under nitrogen at -20°C to slow hydrolysis .
    • Add stabilizers (e.g., 0.1% w/w BHT) to inhibit radical-mediated degradation .
  • Monitoring : Periodically assess stability via 1H^1\text{H} NMR (disappearance of ester peaks at δ 4.1–4.3 ppm) .

What are the primary applications of this compound in polymer chemistry research?

Basic Research Question

  • Functionalized Polymers : Acts as a cross-linker in hydrogels due to its multiple ether groups, enhancing mechanical stability .
  • Drug Delivery : Polyethylene glycol (PEG)-like segments improve biocompatibility and stealth properties in nanoparticles .

How does steric hindrance from the phenoxy group influence reactivity in further functionalization?

Advanced Research Question

  • Steric Effects : The bulky phenoxy group reduces nucleophilic substitution rates at adjacent ethoxy sites. For example, sulfonation reactions require elevated temperatures (80–100°C) and prolonged reaction times (24–48 hours) .
  • Workarounds : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance accessibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.